"synthesis and characterization of 1-(3-isopropoxypropyl)-1h-pyrazol-3-amine"
"synthesis and characterization of 1-(3-isopropoxypropyl)-1h-pyrazol-3-amine"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(3-isopropoxypropyl)-1H-pyrazol-3-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone of many pharmacologically active agents, and understanding their synthesis and structural elucidation is critical for the advancement of new chemical entities.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices, ensuring a reproducible and logically sound scientific process. We present a robust two-step synthetic pathway involving a classical pyrazole formation followed by a regioselective N-alkylation. Furthermore, a multi-technique analytical workflow is detailed for the unambiguous structural confirmation of the target molecule, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. The functionalization of the pyrazole core, particularly with amine and N-alkyl substituents, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The target molecule, 1-(3-isopropoxypropyl)-1H-pyrazol-3-amine, combines the key 3-amino-pyrazole pharmacophore with an N-1 isopropoxypropyl side chain, a feature that can enhance ligand-receptor interactions and improve pharmacokinetic profiles.
Strategic Synthesis Pathway
The synthesis of 1-(3-isopropoxypropyl)-1H-pyrazol-3-amine is most efficiently approached via a two-stage process. This strategy isolates the construction of the core heterocycle from the introduction of the specific N-alkyl side chain, allowing for greater control and purification of intermediates.
Diagram 1: Overall Synthetic Workflow
Caption: A two-stage synthetic route for the target compound.
Stage 1: Synthesis of the 1H-Pyrazol-3-amine Intermediate
The foundational step is the construction of the 3-aminopyrazole ring. The most versatile and widely adopted method for this involves the cyclocondensation reaction between a β-ketonitrile and hydrazine.[3][4] This reaction proceeds via an initial nucleophilic attack of hydrazine on the carbonyl group, followed by an intramolecular cyclization onto the nitrile carbon.[3]
Rationale for Precursor Selection: We begin with a suitable β-ketonitrile, which can be formed in situ. For the synthesis of an unsubstituted C4 and C5 pyrazole ring, 3-oxopropanenitrile (cyanoacetaldehyde) is the ideal precursor. This is reacted with hydrazine hydrate.
Experimental Protocol: Synthesis of 1H-Pyrazol-3-amine
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 3-oxopropanenitrile in 100 mL of absolute ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add 6.0 mL of hydrazine hydrate (80% solution in water) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude solid is then recrystallized from an ethanol/water mixture to yield pure 1H-pyrazol-3-amine as a crystalline solid.
-
Purification: The purity of the intermediate should be confirmed by Thin Layer Chromatography (TLC) and melting point determination before proceeding.
Stage 2: Regioselective N-Alkylation
The alkylation of an NH-pyrazole presents a regioselectivity challenge, as the reaction can occur at either the N1 or N2 position.[5][6] For 3-substituted pyrazoles, N1-alkylation is often sterically favored. The choice of a mild base and a polar aprotic solvent can further promote the desired regioselectivity.[5]
Rationale for Reagent Selection: We will use 1-bromo-3-isopropoxypropane as the alkylating agent. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base, which is sufficient to deprotonate the pyrazole nitrogen. Dimethylformamide (DMF) is used as the solvent due to its high boiling point and its ability to solvate the potassium salt of the pyrazole, facilitating the nucleophilic attack on the alkyl halide.
Experimental Protocol: Synthesis of 1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine
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Reaction Setup: To a 100 mL round-bottom flask, add 5.0 g of the 1H-pyrazol-3-amine intermediate, 12.5 g of anhydrous potassium carbonate, and 50 mL of anhydrous DMF.
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Reagent Addition: Stir the suspension vigorously and add 11.0 g of 1-bromo-3-isopropoxypropane dropwise at room temperature.
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Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours, monitoring the reaction progress by TLC.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
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Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 1-(3-isopropoxypropyl)-1H-pyrazol-3-amine.
Structural Characterization and Data Analysis
Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to a self-validating final assignment.
Diagram 2: Analytical Characterization Workflow
Caption: Multi-technique workflow for structural elucidation.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in the molecule.[7][8] Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrazole H-5 | ~7.4 | d | 1H | CH =C-NH₂ |
| Pyrazole H-4 | ~5.6 | d | 1H | N-CH =CH |
| NH₂ | ~4.5 | br s | 2H | -NH₂ |
| N-CH₂ | ~4.0 | t | 2H | N-CH₂ -CH₂-CH₂-O |
| O-CH₂ | ~3.4 | t | 2H | N-CH₂-CH₂-CH₂ -O |
| O-CH | ~3.5 | sept | 1H | O-CH (CH₃)₂ |
| N-CH₂-CH₂ | ~2.0 | p | 2H | N-CH₂-CH₂ -CH₂-O |
| O-CH(CH₃)₂ | ~1.1 | d | 6H | O-CH(CH₃ )₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Pyrazole C-3 | ~158 | C -NH₂ |
| Pyrazole C-5 | ~135 | C H=C-NH₂ |
| Pyrazole C-4 | ~95 | N-C H=CH |
| O-CH | ~70 | O-C H(CH₃)₂ |
| O-CH₂ | ~68 | N-CH₂-CH₂-C H₂-O |
| N-CH₂ | ~45 | N-C H₂-CH₂-CH₂-O |
| N-CH₂-CH₂ | ~30 | N-CH₂-C H₂-CH₂-O |
| O-CH(CH₃)₂ | ~22 | O-CH(C H₃)₂ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration. d=doublet, t=triplet, sept=septet, p=pentet, br s=broad singlet.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation analysis.[9][10] Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the protonated molecular ion.
Table 2: Expected Mass Spectrometry Data
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 186.1604 | Protonated molecular ion (C₉H₁₉N₃O) |
| [M]⁺ | 185.1528 | Molecular ion (for EI) |
| Fragment | ~127 | Loss of isopropoxy group (-OCH(CH₃)₂) |
| Fragment | ~84 | Pyrazol-3-amine core |
The fragmentation pattern will likely involve cleavage of the propyl chain, particularly at the ether linkage, which is a common fragmentation pathway.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.[12][13]
Table 3: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H stretch (sp²) | Pyrazole C-H |
| 2970 - 2850 | Strong | C-H stretch (sp³) | Alkyl C-H |
| 1640 - 1600 | Strong | N-H bend | Primary Amine (-NH₂) |
| 1590 - 1550 | Medium-Strong | C=N stretch | Pyrazole Ring |
| 1120 - 1080 | Strong | C-O-C stretch | Ether |
The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the primary amine, while the strong C-O-C stretch confirms the presence of the isopropoxy group.[12][14]
Conclusion
This guide outlines a logical and robust pathway for the synthesis of 1-(3-isopropoxypropyl)-1H-pyrazol-3-amine. By following the detailed protocols for synthesis and applying the comprehensive analytical workflow, researchers can confidently produce and verify this novel compound. The emphasis on the rationale behind procedural choices provides a framework for troubleshooting and adapting these methods for the synthesis of other N-alkylated pyrazole derivatives, empowering further research and development in the field of medicinal chemistry.
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